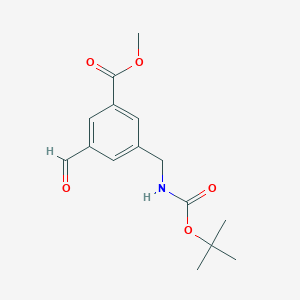
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-formylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-formylbenzoate is an organic compound that features a benzoate ester functional group. This compound is often used in organic synthesis due to its unique structural properties, which include a formyl group and a tert-butoxycarbonyl (Boc) protected amine. The Boc group is commonly used in organic chemistry to protect amines during various reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-formylbenzoate typically involves the protection of an amine group with a Boc group, followed by the introduction of a formyl group. One common method involves the reaction of a benzoate ester with tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and reduced production costs . The use of microreactors also enhances the safety of the process by minimizing the risk of hazardous reactions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-formylbenzoate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection.
Major Products Formed
Oxidation: Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-carboxybenzoate.
Reduction: Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-hydroxybenzoate.
Substitution: Methyl 3-aminomethyl-5-formylbenzoate after Boc deprotection.
Aplicaciones Científicas De Investigación
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-formylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-formylbenzoate involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing it from reacting under various conditions. Upon deprotection, the free amine can participate in further chemical reactions. The formyl group can also undergo various transformations, making this compound a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate: Lacks the formyl group, making it less reactive in certain transformations.
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-carboxybenzoate: Contains a carboxylic acid group instead of a formyl group, leading to different reactivity.
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-hydroxybenzoate: Contains a hydroxyl group, which can participate in hydrogen bonding and other interactions.
Uniqueness
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-formylbenzoate is unique due to the presence of both a Boc-protected amine and a formyl group. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C15H19NO5 |
|---|---|
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
methyl 3-formyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-8-10-5-11(9-17)7-12(6-10)13(18)20-4/h5-7,9H,8H2,1-4H3,(H,16,19) |
Clave InChI |
OEESQGGYCSBMAN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)C(=O)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


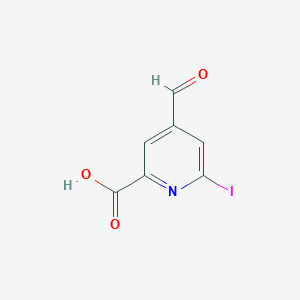
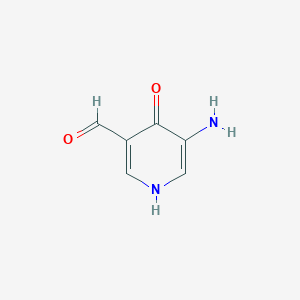
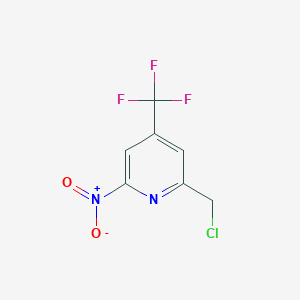
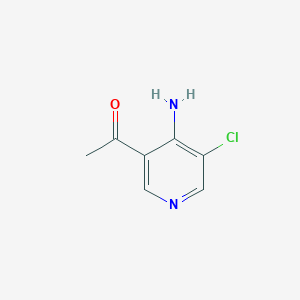
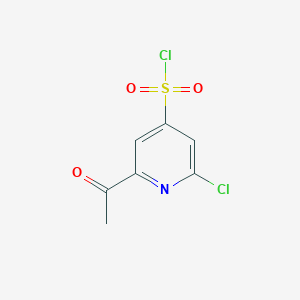
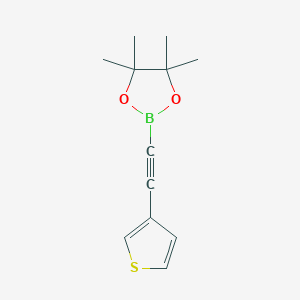
![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B14849525.png)
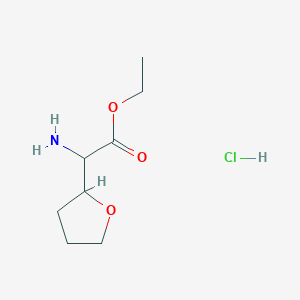
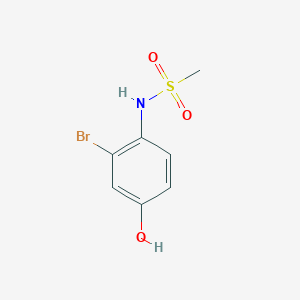
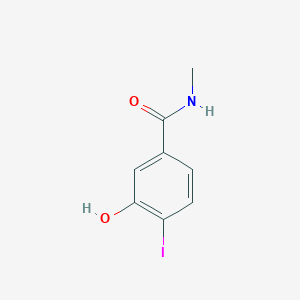
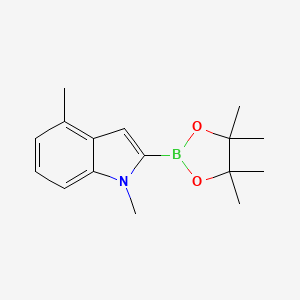
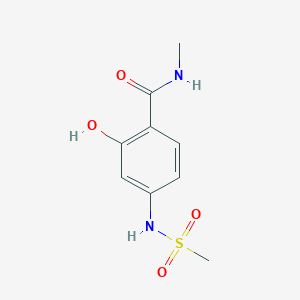
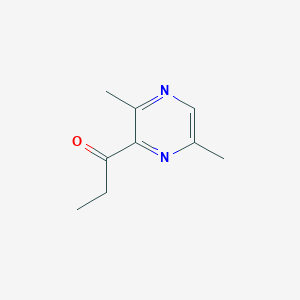
![[6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849570.png)
